4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid
Overview
Description
4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C₁₇H₁₅BrO₅. It is a derivative of benzoic acid, characterized by the presence of a bromo, ethoxy, and formyl group attached to a phenoxy methyl benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-ethoxy-4-formylphenol, followed by the reaction with benzyl bromide to introduce the benzylic group. The final step involves the oxidation of the benzylic group to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: The major product is this compound.
Reduction: The major product is 4-[(5-Bromo-2-ethoxyphenoxy)methyl]benzoic acid.
Substitution: The major products depend on the nucleophile used, such as 4-[(5-Amino-2-ethoxy-4-formylphenoxy)methyl]benzoic acid.
Scientific Research Applications
4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and formyl groups can participate in various chemical interactions, including hydrogen bonding and covalent bonding, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar in structure but lacks the ethoxy and formyl groups.
4-Bromo-5-fluoro-2-nitrobenzoic acid: Contains a nitro group instead of a formyl group.
5-Bromo-2-formylbenzoic acid: Lacks the ethoxy group.
Uniqueness
4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid is unique due to the combination of bromo, ethoxy, and formyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(5-bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO5/c1-2-22-15-7-13(9-19)14(18)8-16(15)23-10-11-3-5-12(6-4-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSJDBAABQLLCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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